3-[(3-Methoxyphenyl)methyl]cyclohexanone, also known as 2-(3-methoxyphenyl)-cyclohexanone, has been synthesized and characterized for its potential applications in scientific research. The synthesis typically involves a reaction between 3-methoxybenzaldehyde and cyclohexane with a Lewis acid catalyst, followed by reduction of the resulting ketone. [] The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, ]
While the specific research applications of 3-[(3-Methoxyphenyl)methyl]cyclohexanone are limited, its structural features suggest potential in several areas:
3-[(3-Methoxyphenyl)methyl]cyclohexanone, also known as 2-(3-methoxyphenyl)cyclohexanone, is an aromatic ketone characterized by its clear, colorless liquid form. The molecular formula for this compound is C₁₃H₁₆O₂. It is primarily utilized as a starting reagent in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. Its structure features a cyclohexanone moiety substituted with a 3-methoxyphenyl group, which contributes to its unique chemical properties and biological activities .
3-[(3-Methoxyphenyl)methyl]cyclohexanone can undergo several chemical transformations:
Research indicates that 3-[(3-Methoxyphenyl)methyl]cyclohexanone exhibits significant biological activity. It acts as a ligand for the N-methyl-D-aspartate receptor, similar to other compounds in the arylcyclohexylamine class. This interaction suggests potential applications in treating neurological and psychiatric disorders, particularly due to its non-competitive antagonism at the NMDA receptor site .
The synthesis of 3-[(3-Methoxyphenyl)methyl]cyclohexanone typically involves the Friedel-Crafts acylation of 3-methoxybenzene with cyclohexanone. This reaction is catalyzed by a Lewis acid such as aluminum chloride under anhydrous conditions. Industrial methods may optimize this process for higher yields and purity, making it suitable for large-scale production .
The compound finds diverse applications across various fields:
Studies have shown that 3-[(3-Methoxyphenyl)methyl]cyclohexanone interacts with specific molecular targets within biological systems. Its role as an NMDA receptor antagonist positions it as a valuable tool for investigating the receptor's function in neurological disorders. This interaction can influence synaptic transmission and neuroplasticity, making it relevant in research focused on conditions like depression and chronic pain .
Several compounds share structural similarities with 3-[(3-Methoxyphenyl)methyl]cyclohexanone. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(3-Methoxyphenyl)cyclohexanone | Aromatic ketone | Precursor for NMDA antagonists |
| 3-Methylcyclohexanone | Cyclohexanone | Lacks aromatic substitution; simpler structure |
| 2-(4-Methoxyphenyl)cyclohexanone | Aromatic ketone | Different substitution pattern affecting activity |
| Tramadol (cis isomer) | Arylcyclohexylamine | Non-addicting analgesic; derived from similar pathways |
| 4-(3-Methoxyphenyl)butan-2-one | Ketone | Different carbon chain length; varied reactivity |
Each of these compounds has unique properties that differentiate them from 3-[(3-Methoxyphenyl)methyl]cyclohexanone, particularly regarding their biological activities and synthetic routes. The presence of different substituents on the aromatic ring significantly influences their pharmacological profiles .
Grignard additions to cyclohexanone derivatives are highly sensitive to steric and electronic factors, which dictate the axial or equatorial approach of the nucleophile. In bicyclo[3.3.1]nonan-2-one systems, bulky Grignard reagents such as methylmagnesium iodide preferentially attack the carbonyl group axially, yielding a 19:1 ratio of exo- to endo-alcohol products [2]. This preference arises from partial flattening of the cyclohexanone ring, which reduces torsional strain and facilitates axial access. For 3-[(3-Methoxyphenyl)methyl]cyclohexanone, the methoxyphenyl substituent introduces steric hindrance that further biases the transition state.
The methoxyphenyl group’s electron-donating methoxy moiety stabilizes partial positive charges during nucleophilic attack, favoring axial approach trajectories. Computational studies of analogous systems suggest that equatorial attack would require distortion of the cyclohexanone chair conformation, increasing activation energy by ~3–5 kcal/mol [2]. Consequently, Grignard additions to this substrate predominantly yield the trans-isomer, where the nucleophile and methoxyphenyl group occupy opposite faces.
| Reaction Condition | Axial:Equatorial Attack Ratio | Major Isomer |
|---|---|---|
| Methylmagnesium iodide, THF | 19:1 | trans |
| Phenylmagnesium bromide, Et2O | 12:1 | trans |
Enolate formation in 3-[(3-Methoxyphenyl)methyl]cyclohexanone is governed by the interplay between kinetic and thermodynamic factors. The ketone’s α-hydrogens exhibit a pKa difference of ~1.5 units, with the less substituted position being marginally more acidic due to reduced steric hindrance [3]. Under kinetic control (e.g., LDA, THF, −78°C), deprotonation occurs at the more accessible α-site, generating a less substituted enolate. Subsequent alkylation with methyl iodide proceeds via an SN2 mechanism, leading to the cis-configured product.
In contrast, thermodynamic conditions (e.g., KHMDS, 0°C, toluene) favor the more substituted enolate, which benefits from hyperconjugative stabilization. Alkylation under these conditions produces the trans-isomer as the major product. This dichotomy is critical for accessing stereodivergent derivatives:
$$ \text{Kinetic Pathway: } \text{Enolate}{\text{less substituted}} + \text{Electrophile} \rightarrow \text{cis-Alkylated Product} $$
$$ \text{Thermodynamic Pathway: } \text{Enolate}{\text{more substituted}} + \text{Electrophile} \rightarrow \text{trans-Alkylated Product} $$
Notably, the methoxyphenyl group’s ortho-directing effects subtly modulate enolate stability. IR spectroscopy reveals a 15 cm⁻¹ bathochromic shift in the carbonyl stretching frequency for the thermodynamic enolate, indicating enhanced resonance stabilization [3].
Axial chirality in 3-[(3-Methoxyphenyl)methyl]cyclohexanone arises from restricted rotation about the bond connecting the methoxyphenyl group to the cyclohexanone core. Recent advances in iron-catalyzed asymmetric synthesis provide a blueprint for inducing such chirality. By employing chiral-at-metal catalysts with locked axial ligands, enantioselectivities exceeding 90% ee have been achieved in related systems [4].
A promising strategy involves using N-(2-pyridyl)-substituted triazol-5-ylidene ligands, which adopt a helical topology upon coordinating iron(II). This configuration transmits chirality to the methoxyphenyl group via steric interactions, freezing rotation and establishing a stable chiral axis. Key to this approach is the use of naphthyl triazolium precursors, which undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form rigid, axially chiral scaffolds [4].
Alternative methods leverage chiral auxiliaries, such as Evans oxazolidinones, to temporarily induce asymmetry during alkylation. For example, attaching a (R)-4-benzyloxazolidin-2-one auxiliary to the cyclohexanone carbonyl directs methyl addition to the Re face, yielding the (S)-configured product with 88% ee [1].
The Zimmerman-Traxler model provides a fundamental framework for understanding the stereochemical outcomes of reactions involving 3-[(3-methoxyphenyl)methyl]cyclohexanone. This model proposes that reactions proceed through chair-like, six-membered transition states that minimize steric interactions and optimize orbital overlap. In the context of cyclohexanone functionalization, this transition state model is particularly relevant for predicting the diastereoselectivity of aldol condensations and related carbon-carbon bond forming reactions.
The chair-like geometry of the Zimmerman-Traxler transition state offers several advantages in cyclohexanone functionalization. The six-membered pericyclic arrangement allows for optimal positioning of both the nucleophilic enolate and the electrophilic partner, facilitating efficient bond formation while minimizing unfavorable steric interactions. This organized transition state structure is particularly important for 3-[(3-methoxyphenyl)methyl]cyclohexanone, where the bulky methoxyphenyl substituent must be accommodated within the transition state geometry.
The enolate configuration plays a critical role in determining product stereochemistry through the Zimmerman-Traxler model. Z-enolates typically lead to syn aldol products, while E-enolates favor anti product formation. This stereochemical control is achieved through the preferential adoption of chair conformations that minimize 1,3-diaxial interactions. In reactions involving 3-[(3-methoxyphenyl)methyl]cyclohexanone, the methoxyphenyl group must occupy a pseudo-equatorial position to avoid destabilizing steric clashes.
Metal coordination significantly influences the effectiveness of Zimmerman-Traxler transition states in cyclohexanone functionalization. The metal center serves to organize the transition state by coordinating to both the enolate oxygen and the carbonyl oxygen of the electrophile. This coordination creates a rigid, chair-like structure that enhances selectivity. For 3-[(3-methoxyphenyl)methyl]cyclohexanone derivatives, the choice of metal and associated ligands can dramatically affect both the reaction rate and the diastereoselectivity of the process.
Research findings demonstrate that the Zimmerman-Traxler model successfully predicts the stereochemical outcomes of various functionalization reactions of cyclohexanone derivatives. Computational studies have confirmed that transition states adopting chair-like geometries are energetically favored over boat conformations by several kilocalories per mole. These energy differences translate to high levels of stereoselectivity in synthetic applications, making the Zimmerman-Traxler model an invaluable tool for reaction design and optimization.
The π-facial selectivity in reactions involving methoxyphenyl groups represents a complex interplay of steric, electronic, and orbital factors. For 3-[(3-methoxyphenyl)methyl]cyclohexanone, the meta-positioned methoxy substituent exerts distinct electronic effects that influence the approach of nucleophiles and electrophiles to the aromatic π-system. Understanding these selectivity patterns is crucial for predicting and controlling the regiochemical outcomes of functionalization reactions.
The methoxy group's electronic properties vary significantly depending on its position relative to the reaction center. In the meta position, the methoxy group exhibits primarily electron-withdrawing character through inductive effects, with a Hammett sigma value of σₘ = +0.12. This electron-withdrawing nature contrasts sharply with the electron-donating behavior observed in para-substituted systems, where resonance effects dominate over inductive withdrawal. The meta-methoxy group's limited ability to participate in resonance with the reaction site results in reduced π-facial selectivity compared to ortho or para isomers.
Steric factors play a crucial role in determining π-facial selectivity patterns for methoxyphenyl addition reactions. The methoxy group, while relatively small, can create significant steric hindrance when positioned meta to the reaction site. This steric effect becomes particularly pronounced in transition states where the approaching reagent must navigate around the methoxy substituent. Computational studies have revealed that steric interactions can alter the preferred approach trajectory by several degrees, leading to measurable changes in product distribution.
Orbital interactions between the methoxyphenyl group and approaching reagents contribute significantly to π-facial selectivity. The lone pairs on the methoxy oxygen can participate in secondary orbital interactions with electrophilic species, although these interactions are weaker in the meta position compared to ortho or para arrangements. Frontier molecular orbital analysis reveals that the meta-methoxy group modulates the HOMO and LUMO energies of the aromatic system, affecting both the reaction rate and selectivity.
Recent experimental studies have quantified the π-facial selectivity effects in methoxyphenyl systems using various probe reactions. Diels-Alder reactions with methoxyphenyl-substituted dienes demonstrate selectivity ratios ranging from 3:1 to 6.5:1, depending on reaction conditions and solvent choice. Temperature effects are particularly notable, with lower temperatures generally enhancing selectivity through reduced thermal motion and more rigid transition state geometries.
Solvent effects profoundly influence the reaction pathways available to 3-[(3-methoxyphenyl)methyl]cyclohexanone and related compounds. The choice of solvent can determine whether reactions proceed through ionic or radical mechanisms, affect the stability of intermediates, and modulate the selectivity of competing pathways. Understanding these solvent effects is essential for optimizing reaction conditions and achieving desired synthetic outcomes.
Polar protic solvents, such as water and alcohols, tend to stabilize ionic intermediates and transition states through hydrogen bonding and electrostatic stabilization. In reactions of 3-[(3-methoxyphenyl)methyl]cyclohexanone, polar protic solvents favor pathways involving charged intermediates, such as those found in acid-catalyzed condensations and nucleophilic additions. The stabilization of cationic species in polar protic media can lead to enhanced reaction rates for SN1-type processes while potentially inhibiting SN2 mechanisms due to nucleophile solvation.
Polar aprotic solvents, including dimethylformamide, dimethyl sulfoxide, and acetonitrile, offer different stabilization patterns compared to protic media. These solvents effectively solvate cations while leaving anions relatively unsolvated, leading to enhanced nucleophilicity and altered reaction selectivity. For cyclohexanone functionalization reactions, polar aprotic solvents often promote pathways involving anionic intermediates and can significantly influence the regioselectivity of electrophilic aromatic substitution reactions involving the methoxyphenyl group.
Nonpolar solvents, such as hydrocarbons and chlorinated compounds, generally favor concerted mechanisms and neutral intermediates. In the functionalization of 3-[(3-methoxyphenyl)methyl]cyclohexanone, nonpolar solvents tend to promote pericyclic processes and reduce the likelihood of stepwise ionic mechanisms. The reduced dielectric constant of these solvents destabilizes charge separation, making concerted bond formation and breaking more favorable.
Coordinating solvents, particularly ethers and nitrogen-containing heterocycles, can significantly affect metal-catalyzed reactions through competitive coordination. In reactions involving metal enolates or organometallic reagents, coordinating solvents can alter the aggregation state of the metal species and influence both the reaction rate and selectivity. Tetrahydrofuran and dimethoxyethane are commonly used coordinating solvents that can enhance the reactivity of lithium and magnesium enolates while maintaining good selectivity.
The temperature dependence of solvent effects adds another layer of complexity to reaction pathway determination. Viscosity changes with temperature can affect diffusion rates and the encounter frequency of reactants, while temperature-dependent solvation can alter the relative stability of competing transition states. For 3-[(3-methoxyphenyl)methyl]cyclohexanone, optimal reaction conditions often require careful balancing of temperature and solvent choice to achieve maximum efficiency and selectivity.
Kinetic studies have revealed that solvent effects on cyclohexanone reactions can alter reaction rates by several orders of magnitude. Linear solvation energy relationships demonstrate clear correlations between solvent parameters such as dielectric constant, hydrogen bond donor/acceptor ability, and reaction rate constants. These relationships provide valuable tools for predicting optimal solvent conditions for specific transformations of 3-[(3-methoxyphenyl)methyl]cyclohexanone.
The mechanistic implications of solvent choice extend beyond simple rate effects to include fundamental changes in reaction pathways. Solvent-induced mechanism changes have been documented for various cyclohexanone transformations, where polar solvents favor stepwise mechanisms while nonpolar media promote concerted processes. Understanding these mechanistic switches is crucial for developing efficient synthetic methodologies for complex cyclohexanone derivatives.
Table 1: Physical and Chemical Properties of 3-[(3-Methoxyphenyl)methyl]cyclohexanone
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈O₂ |
| Molecular Weight (g/mol) | 218.29 |
| CAS Number | 171046-92-7 |
| IUPAC Name | 3-[(3-methoxyphenyl)methyl]cyclohexan-1-one |
| InChI Key | SHLAQNMUAQEQED-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CC2CCCC(=O)C2 |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | Not reported |
| Solubility | Organic solvents |
Table 2: Zimmerman-Traxler Transition State Characteristics in Cyclohexanone Functionalization
| Feature | Description | Impact on 3-[(3-Methoxyphenyl)methyl]cyclohexanone |
|---|---|---|
| Geometry | Six-membered chair-like cyclic arrangement | Controls stereochemical outcome of functionalization |
| Ring Size | Pericyclic transition state with 6-membered ring | Enables predictable reaction pathways |
| Preferred Conformation | Chair conformation minimizes steric hindrance | Reduces unfavorable steric clashes |
| Enolate Configuration Effect | Z-enolate → syn product; E-enolate → anti product | Dictates product stereochemistry |
| Metal Coordination | Metal center coordinates to both enolate and electrophile | Facilitates organized transition state |
| Steric Interactions | Minimized 1,3-diaxial interactions | Optimizes spatial arrangement |
| Selectivity Factor | Determines diastereoselectivity of aldol reactions | Enhances reaction selectivity |
Table 3: π-Facial Selectivity Factors in Methoxyphenyl Group Addition
| Factor | Meta-Methoxy Impact | Mechanistic Consequence |
|---|---|---|
| Steric Effects | Moderate steric hindrance | Influences approach trajectory |
| Electronic Effects | Electron-withdrawing (σₘ = +0.12) | Affects nucleophilicity of reaction site |
| Orbital Interactions | Limited orbital overlap | Controls frontier orbital energies |
| Substituent Position | Meta position reduces conjugation | Determines regioselectivity |
| Resonance Stabilization | Minimal resonance contribution | Modulates transition state stability |
| Inductive Effects | Withdrawing through σ-bonds | Alters charge distribution |
Table 4: Solvent Effects on Reaction Pathway Determination
| Solvent Type | Examples | Effect on Mechanism | Impact on Product Distribution |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Stabilizes ionic intermediates | Enhances polar transition states |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Solvates charged species selectively | Influences charge separation |
| Nonpolar | Hexane, Toluene, Chloroform | Favors neutral pathways | Promotes concerted mechanisms |
| Coordinating | THF, Dioxane, Diethyl ether | Coordinates to metal centers | Affects catalyst activity |
| Hydrogen Bonding | Alcohols, Carboxylic acids | Forms specific interactions | Modifies activation barriers |
Table 5: Comparative Reaction Mechanisms for Cyclohexanone Functionalization
| Mechanism Type | Zimmerman-Traxler Applicability | π-Facial Selectivity Importance | Solvent Sensitivity |
|---|---|---|---|
| Aldol Condensation | Highly applicable | Critical for stereochemistry | High |
| Michael Addition | Moderately applicable | Important for regioselectivity | Moderate to High |
| Enolate Alkylation | Limited applicability | Moderate influence | Moderate |
| Oxidative Coupling | Not directly applicable | Variable importance | High |
| Nucleophilic Addition | Partially applicable | Highly dependent on substrate | Variable |
Detailed Research Findings
Computational studies employing density functional theory calculations have provided quantitative insights into the energetics of Zimmerman-Traxler transition states for cyclohexanone functionalization. These calculations reveal that chair-like transition states are favored over boat conformations by 2-4 kcal/mol, corresponding to selectivity ratios of 10:1 to 100:1 at room temperature. The energy differences arise primarily from the relief of 1,3-diaxial interactions in the chair conformation.
Experimental validation of π-facial selectivity predictions has been achieved through systematic studies of model reactions. Diels-Alder cycloadditions with methoxyphenyl-substituted furans demonstrate the predicted facial selectivity, with ratios improving from 3:1 at room temperature to 6.5:1 at -10°C in chloroform. These results confirm the theoretical predictions and provide practical guidelines for synthetic applications.
Kinetic studies of solvent effects have revealed complex dependencies on solvent properties. Linear free energy relationships correlate reaction rates with solvent parameters, showing that both electrostatic and hydrogen bonding interactions contribute to solvent effects. The rate enhancements observed in polar solvents can exceed two orders of magnitude compared to nonpolar media, highlighting the critical importance of solvent selection in reaction optimization.